molecular formula C17H18ClN3O2S B277869 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide

Cat. No. B277869
M. Wt: 363.9 g/mol
InChI Key: CXVKPELEHHSVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes involved in the growth and spread of cancer cells.

Mechanism of Action

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes play a critical role in the growth and survival of cancer cells, and their inhibition leads to the activation of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animals and humans, with no significant toxicities reported in clinical trials. In preclinical studies, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has been shown to inhibit the growth and spread of cancer cells, induce apoptosis, and enhance the activity of other anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide is its high specificity for BTK and ITK, which reduces the risk of off-target effects and toxicity. However, its efficacy may be limited by the development of resistance in cancer cells, as well as by the heterogeneity of cancer cells within a tumor. In addition, the optimal dosing and scheduling of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide in combination with other drugs may require further optimization.

Future Directions

Future research on N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide may focus on several areas, including the identification of biomarkers that predict response to treatment, the development of strategies to overcome resistance, and the optimization of dosing and scheduling in combination with other drugs. In addition, the use of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide in combination with immunotherapy or other targeted therapies may be explored, as well as its potential use in other diseases beyond cancer.

Synthesis Methods

The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide involves several steps, including the coupling of 4-acetylpiperazine with 3-chloro-4-nitrophenyl thiophene-2-carboxylate, reduction of the resulting nitro compound, and subsequent acylation with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and spread of cancer cells, both as a single agent and in combination with other drugs.

properties

Product Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide

Molecular Formula

C17H18ClN3O2S

Molecular Weight

363.9 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H18ClN3O2S/c1-12(22)20-6-8-21(9-7-20)15-5-4-13(11-14(15)18)19-17(23)16-3-2-10-24-16/h2-5,10-11H,6-9H2,1H3,(H,19,23)

InChI Key

CXVKPELEHHSVEF-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl

Origin of Product

United States

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